Manganese dichloride dihydrate

Description

Overview of Manganese(II) Halides in Inorganic and Materials Chemistry Research

Manganese(II) halides are a significant area of research in inorganic and materials chemistry due to their adaptable structures and notable optical qualities. acs.org Organic-inorganic hybrid manganese(II) halides, in particular, have garnered considerable interest for their exceptional optical properties, structural variety, and potential as a new class of luminescent materials for optoelectronic applications. nih.gov These materials are being explored for use in light-emitting diodes (LEDs), X-ray scintillators, and anti-counterfeiting technologies. nih.gov

Researchers have successfully synthesized novel zero-dimensional (0D) Mn(II)-based halide hybrids. acs.org These materials exhibit bright, narrow-band green emissions and high photoluminescence quantum yields. acs.org The development of such materials is a significant step forward in creating high-efficiency thermochromic materials for advanced applications. acs.org

Significance of Hydration States in Manganese(II) Chloride Systems

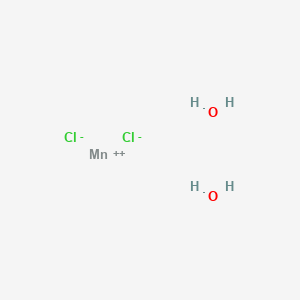

The hydration state of manganese(II) chloride significantly influences its structure and properties. The anhydrous form, MnCl₂, has a layered, cadmium chloride-like structure. wikipedia.org The dihydrate, MnCl₂(H₂O)₂, is a coordination polymer where each manganese center is bonded to four bridging chloride ligands and two water ligands. wikipedia.org The tetrahydrate form, MnCl₂·4H₂O, consists of discrete cis-Mn(H₂O)₄Cl₂ molecules in its most stable state, although a metastable trans isomer also exists. wikipedia.org

The presence of water molecules affects the compound's physical and chemical characteristics. pw.live For instance, the hydrates dissolve in water to create mildly acidic solutions containing the metal aquo complex [Mn(H₂O)₆]²⁺. wikipedia.org The specific number of water molecules in the crystal lattice differentiates the dihydrate and tetrahydrate forms, leading to variations in their properties. pw.live

Research Scope of Manganese Dichloride Dihydrate: Current Trends and Future Directions

This compound (MnCl₂·2H₂O) is a pale pink crystalline solid. pw.live It is a coordination polymer with each manganese atom coordinated to four bridging chloride atoms and two mutually trans water molecules. wikipedia.org

Current research on this compound and other manganese(II) halides is focused on their potential applications in advanced materials. The compound's paramagnetic properties make it useful in microscopy. biosynth.com It also shows potential as a catalyst in organic synthesis due to its electron-donating properties. biosynth.com

Future research is likely to continue exploring the synthesis of novel manganese halide-based materials with tailored optical and electronic properties. rsc.orgresearchgate.net The development of organic-inorganic hybrid manganese halides is a promising avenue for creating materials for high-resolution and flexible X-ray imaging. rsc.org Further investigation into the structural design of these hybrids could lead to materials with high quantum efficiency and specific responses to certain stimuli, opening up new possibilities for multifunctional light-emitting applications. researchgate.net

Properties of this compound

| Property | Value |

| Chemical Formula | MnCl₂·2H₂O pw.live |

| Appearance | Pale pink crystalline solid pw.live |

| Molar Mass | 161.874 g/mol webelements.comchemeurope.com |

| Melting Point | 135 °C (dehydrates) webelements.com |

| Structure | Coordination polymer wikipedia.org |

Propriétés

IUPAC Name |

manganese(2+);dichloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYCFZBNRLPHEP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4MnO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7773-01-5 (Parent) | |

| Record name | Manganese chloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020603887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40942793 | |

| Record name | Manganese(2+) chloride--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20603-88-7 | |

| Record name | Manganese chloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020603887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) chloride--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese chloride, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2SV2Q506G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Techniques for Manganese Dichloride Dihydrate

Controlled Crystallization and Growth of MnCl₂·2H₂O Single Crystals

The formation of well-defined single crystals of manganese dichloride dihydrate is crucial for various research and application purposes. The morphology and size of these crystals are highly dependent on the conditions of crystallization.

Influence of Solution Concentration and Temperature on Crystal Morphology

The concentration of the manganese dichloride solution and the ambient temperature are pivotal factors that dictate the morphology of the resulting crystals. mdpi.com Generally, crystal growth is a two-stage kinetic process involving nucleation and subsequent growth. mdpi.com The degree of supersaturation, which is influenced by both concentration and temperature, plays a critical role. nih.gov

Higher concentrations and lower temperatures typically lead to a higher degree of supersaturation, which can increase the probability of nucleation and potentially lead to the formation of smaller, more numerous crystals. nih.govresearchgate.net Conversely, lower supersaturation levels, often achieved at higher temperatures, favor the growth of larger and fewer crystals. conicet.gov.ar For instance, in the crystallization of some compounds, crystal size has been observed to increase with temperature as crystal growth dominates over nucleation at lower degrees of supersaturation. conicet.gov.ar The cooling rate of the solution also directly affects crystal morphology; slower cooling rates generally promote the formation of larger, more well-defined crystals. mdpi.com

| Parameter | Effect on Crystal Morphology |

| High Solution Concentration | Can lead to higher supersaturation, potentially resulting in smaller, more numerous crystals. researchgate.net |

| Low Solution Concentration | May result in lower supersaturation, favoring the growth of larger crystals. |

| High Temperature | Generally promotes crystal growth over nucleation, leading to larger crystals. conicet.gov.ar |

| Low Temperature | Can increase supersaturation, favoring nucleation and the formation of smaller crystals. nih.gov |

| Slow Cooling Rate | Allows for more ordered crystal growth, typically resulting in larger and more perfect crystals. mdpi.com |

| Fast Cooling Rate | Can lead to skeletal, dendritic, or fibrous crystal forms due to rapid solidification. mdpi.com |

Solvent-Mediated Synthesis Routes

The choice of solvent significantly influences the synthesis and crystallization of this compound. chemblink.com While aqueous solutions are common, other solvents and solvent systems can be employed to control the reaction and crystal formation. For example, solvent molecules interact with the crystal surface and solute molecules, which modifies the interfacial energies and thereby influences the growth dynamics and morphology of the crystal. mdpi.com

Deep eutectic solvents (DESs), for instance, have been explored for the synthesis of nanoparticles and are noted for their ability to solubilize a wide range of inorganic compounds. rsc.org The high solubility of precursors in DESs can facilitate the synthesis process. rsc.org Solvent properties such as polarity can also play a crucial role; strongly polar solvents may preferentially solvate the metal ions, affecting hydrate (B1144303) formation. researchgate.net In some syntheses, a mixture of solvents, such as water and formamide, has been used to produce crystals of related manganese compounds. researchgate.net

Preparation from Anhydrous or Higher Hydrate Forms

This compound can be prepared from other forms of manganese chloride, such as the anhydrous (MnCl₂) or tetrahydrate (MnCl₂·4H₂O) forms. pw.liveennoreindiachemicals.com The tetrahydrate is the most common form and can be converted to the dihydrate by controlled heating. pw.livechemicalbook.com The tetrahydrate loses water to form the dihydrate at temperatures above its melting point of approximately 52-58°C, with complete dehydration to the anhydrous form occurring at around 198-200°C. chemicalbook.comepo.org

The process typically involves carefully heating the tetrahydrate in a controlled environment, such as a rotary drier, to drive off two water molecules. chemicalbook.comepo.org Conversely, the dihydrate can be formed by the controlled hydration of the anhydrous salt, although this is less common in practice than dehydrating the tetrahydrate.

High-Purity Synthesis Techniques and Impurity Control

For many applications, particularly in electronics and as a precursor for high-purity materials, this compound of high purity is required. americanelements.com This necessitates specific synthesis and purification techniques to minimize both cationic and anionic impurities.

Methods for Reducing Cationic and Anionic Impurities

The primary synthesis of manganese chloride often involves the reaction of manganese(II) oxide, carbonate, or the metal itself with hydrochloric acid. chemicalbook.comwikipedia.org A common impurity in the manganese source, such as manganese dioxide, is iron. wikipedia.org During the synthesis, iron salts can be selectively precipitated by carefully neutralizing the solution with manganese carbonate (MnCO₃). wikipedia.org

Further purification to remove other cationic and anionic impurities can be achieved through various methods:

Precipitation and Separation: Insoluble impurities can be removed by filtration. For instance, sulfides can be used to precipitate heavy metal impurities. google.com

Ion Exchange: This is a powerful technique for removing dissolved ionic impurities. watertechnologies.comapecwater.com Cation exchange resins can be used to remove unwanted positive ions, while anion exchange resins can remove unwanted negative ions. watertechnologies.com Donnan dialysis, a membrane-based separation process, can also be employed for the selective removal of ions. researchgate.net

Solvent Extraction: This method can be used to selectively separate the desired manganese salt from impurities by using a solvent that preferentially dissolves one over the other.

| Impurity Type | Removal Method | Description |

| Cationic (e.g., Iron) | Precipitation with MnCO₃ | Neutralizing the solution with manganese carbonate selectively precipitates iron hydroxides. wikipedia.org |

| Heavy Metals | Sulfide (B99878) Precipitation | Adding a sulfide source can precipitate heavy metal sulfides, which are then filtered off. google.com |

| Dissolved Cations/Anions | Ion Exchange | Passing the solution through specific resin beds removes targeted ionic impurities. watertechnologies.comapecwater.com |

| Dissolved Anions | Donnan Dialysis | A membrane-based process for the selective removal of anions from the solution. researchgate.net |

Recrystallization and Purification Strategies

Recrystallization is a fundamental technique for purifying solid compounds. mt.com The process involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution. mt.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mt.com

The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For this compound, water is a common solvent for recrystallization. chemicalbook.commdpi.com The process can be repeated multiple times (cyclic purification) to achieve higher purity levels. mdpi.com In some cases, the addition of other reagents during recrystallization can aid in purification; for example, hydrogen peroxide has been used during the recrystallization of a related manganese compound to assist in purification. mdpi.com

The final purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. mt.comeudl.eu

Synthesis of this compound as a Precursor in Complex Systems

This compound (MnCl₂·2H₂O), along with its other hydrated forms like the tetrahydrate (MnCl₂·4H₂O), serves as a crucial and versatile starting material in coordination chemistry for the synthesis of a wide array of manganese-containing complex systems. wikipedia.orgwiley-vch.de Its utility as a precursor stems from its ability to provide Mn(II) ions in a soluble form, which can then react with various organic ligands to form coordination compounds, Schiff base complexes, and metal-organic frameworks (MOFs). wikipedia.orgjmchemsci.comhhu.de The manganese(II) ion, with its high-spin d⁵ electronic configuration, is a weak Lewis acid that readily reacts with ligands to form stable complexes. wikipedia.org

The synthesis of these complex systems typically involves the reaction of manganese dichloride hydrates with a specific ligand in a suitable solvent. tsijournals.comtandfonline.com The choice of solvent, reaction temperature, molar ratios of reactants, and reaction time are critical parameters that influence the structure and composition of the final product. jmchemsci.comhhu.de

Synthesis of Schiff Base Complexes

A significant application of this compound is in the preparation of manganese(II) Schiff base complexes. These complexes are synthesized by reacting an ethanolic solution of MnCl₂·2H₂O with a pre-synthesized Schiff base ligand. jmchemsci.com The reaction is often carried out under reflux for several hours. jmchemsci.comjmchemsci.com For instance, manganese complexes with Schiff bases derived from salicylaldehyde (B1680747) and amino acids have been prepared by refluxing an ethanolic solution of MnCl₂·2H₂O with the respective Schiff base. jmchemsci.com Similarly, complexes with hydrazone Schiff bases are synthesized by treating an ethanolic solution of a ligand and a base like triethylamine (B128534) (Et₃N) with an equimolar amount of MnCl₂·4H₂O, followed by refluxing. hhu.deresearchgate.net In some procedures, the complexes are precipitated, filtered, washed with solvents like diethyl ether or aqueous ethanol, and dried. tandfonline.comoncologyradiotherapy.com

Table 1: Synthesis of Manganese(II) Schiff Base Complexes

| Precursor | Ligand | Molar Ratio (Mn:Ligand) | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| MnCl₂·2H₂O | Schiff bases from salicylaldehyde and D-Alanine/L-Serine | 1:2 | Ethanol | Reflux for 5-6 hours | Manganese(II) Schiff base complexes | jmchemsci.com |

| MnCl₂·4H₂O | Hydrazone Schiff bases (e.g., HL1, HL2, HL3, HL4) with Et₃N | 1:1 | Absolute Ethanol | Gently reflux for 4 hours | [MnCl(L1)(H₂O)₂], [Mn(L2)₂(H₂O)₂], etc. | hhu.deresearchgate.net |

| MnCl₂·2H₂O | Schiff base from Pyrrole-2-carboxaldehyde and 4-Methyl-o-phenylenediamine | 1:1 | Hot Ethanol | Reflux for 3 hours | Chelate complex | oncologyradiotherapy.com |

| MnCl₂·4H₂O | Semicarbazone/Thiosemicarbazone of a heterocyclic ketone | 1:1 and 1:2 | Dry Methanol | Reflux for 12-24 hours | [MCl(L)H₂O] and [M(L)₂] | tsijournals.com |

| MnCl₂·4H₂O | Schiff base from 2-hydroxybenzaldehyde and (Z)-3-hydrazineylideneindolin-2-one | 1:1 | Methanol (MeOH) with a drop of DMF | Reflux, heat, and stir for 6 hours | Manganese(II) complex | jmchemsci.com |

Synthesis of Other Coordination Compounds

Manganese dichloride is also a precursor for other types of coordination compounds. For example, complexes with amino acids like leucine (B10760876) and tryptophan have been synthesized. jradres.az The reaction of MnCl₂·2H₂O with L-tryptophan in a 1:1 molar ratio in ethyl alcohol yields the complex [MnCl₂L₂]·2H₂O after heating and cooling. jradres.az Another example involves the synthesis of crown-ether coordination compounds. Reacting anhydrous MnCl₂ with 15-crown-5 (B104581) in an ionic liquid at 60 °C for 48 hours produces colorless crystals of MnCl₂(15-crown-5). acs.org Anhydrous manganese(II) chloride is also the starting point for various organomanganese compounds, such as manganocene, which is prepared by reacting MnCl₂ with sodium cyclopentadienide (B1229720) in tetrahydrofuran (B95107) (THF). wikipedia.orgwiley-vch.de

Table 2: Synthesis of Various Manganese(II) Coordination Compounds

| Precursor | Ligand | Molar Ratio (Mn:Ligand) | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| MnCl₂·2H₂O | L-tryptophan | 1:1 | Ethyl alcohol | Heated for 2 hours, then cooled | [MnCl₂L₂]·2H₂O | jradres.az |

| Anhydrous MnCl₂ | 15-crown-5 | 1:1 | [(n-Bu)₃MeN][N(Tf)₂] (Ionic Liquid) | 60 °C for 48 hours | MnCl₂(15-crown-5) | acs.org |

| MnCl₂·4H₂O | Potassium salt of a cyclopentadienyl-phosphine ligand (LK) | N/A | N/A | N/A | [LMn(μ-Cl)]₂ | rsc.org |

| Anhydrous MnCl₂ | Triphenylphosphine (Ph₃P) | 1:2 | N/A | N/A | [MnCl₂(Ph₃P)₂] | wikipedia.org |

Synthesis of Metal-Organic Frameworks (MOFs) and Nanoparticles

Manganese dichloride hydrates are employed in the synthesis of advanced materials like metal-organic frameworks (MOFs) and nanoparticles. researchgate.netmdpi.com MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov A two-dimensional manganese-based MOF was synthesized via a mild solvothermal reaction of MnCl₂·4H₂O with 1H-benzimidazole-5,6-dicarboxylic acid at 85°C. researchgate.net Another novel Mn-MOF, UAEU-50, was assembled from a benzenedicarboxylate linker and trinuclear manganese clusters. acs.org Furthermore, manganese carbonate (MnCO₃) nanoparticles have been prepared using a solvothermal polyol process where MnCl₂·4H₂O is dissolved in propylene (B89431) glycol (PG) and oleylamine (B85491) (OAm), then heated in an autoclave at 200 °C for 24 hours. mdpi.com

Table 3: Synthesis of Manganese-Based MOFs and Nanoparticles

| Precursor | Linker/Reagents | Method | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| MnCl₂·4H₂O | 1H-benzimidazole-5,6-dicarboxylic acid (H₃bidc) | Mild Solvothermal | 85 °C | 2D Mn-MOF | researchgate.net |

| MnCl₂·4H₂O | Propylene glycol (PG), Oleylamine (OAm) | Solvothermal polyol process | 200 °C for 24 hours in an autoclave | MnCO₃@OAm nanoparticles | mdpi.com |

| Manganese source | Diaminobenzenedicarboxylate (DABDC) | Electrochemical | 70 mA current, 2 hours | Mn–DABDC(ES) MOF | rsc.org |

| Manganese source | Benzenedicarboxylate (BDC) | Solvothermal | N/A | UAEU-50 (Mn-MOF) | acs.org |

Advanced Structural Characterization and Crystallography of Manganese Dichloride Dihydrate

Crystal Structure Determination and Refinement

The precise arrangement of atoms in Manganese Dichloride Dihydrate, MnCl₂·2H₂O, has been elucidated through rigorous crystallographic studies. These methods provide a foundational understanding of the compound's three-dimensional nature.

X-ray Diffraction Studies of Unit Cell Parameters and Space Group

Single-crystal X-ray diffraction has been a pivotal technique in determining the fundamental crystallographic parameters of this compound. Early and subsequent refinement studies have established that MnCl₂·2H₂O is isomorphous, meaning it has the same crystal structure, as Iron(II) Chloride Dihydrate (FeCl₂·2H₂O). aip.orgcrystallography.net The crystal structure consists of polymeric chains of manganese and chlorine ions. aip.org

The compound crystallizes in the monoclinic system. The specific arrangement of atoms in the crystal lattice is described by the space group P2₁/c, which defines the symmetry elements present. The unit cell is the basic repeating block of the crystal structure, and its dimensions have been precisely measured.

Neutron Diffraction for Hydrogen Atom Localization and Hydrogen Bonding Analysis

While X-ray diffraction is excellent for locating heavier atoms like manganese and chlorine, neutron diffraction is a superior technique for precisely determining the positions of hydrogen atoms. scispace.comill.eu This is because neutrons interact with atomic nuclei, and their scattering cross-section for hydrogen is significant, unlike with X-rays where scattering is dependent on electron density.

For hydrated compounds like MnCl₂·2H₂O, neutron diffraction is crucial for accurately mapping the hydrogen bonding network. Although specific neutron diffraction studies focusing solely on the dihydrate are not as commonly cited as those for the tetrahydrate (MnCl₂·4H₂O), the principles and expected outcomes are clear. aip.org Such studies allow for the precise measurement of O-H bond lengths and the geometry of O-H···Cl hydrogen bonds, which link the polymeric chains together. aip.orgaip.org The data confirm that the water molecules act as a bridge, linking adjacent polymeric chains that are parallel to the c-axis through these hydrogen bonds. aip.org

Coordination Environment and Polymeric Architectures of Manganese(II) Centers

The local environment around the central manganese ion and the way these units connect to form a larger structure are defining features of this compound.

Octahedral Coordination Geometry and Ligand Arrangement

The Manganese(II) ion in MnCl₂·2H₂O exhibits a six-coordinate, octahedral geometry. webelements.comwikipedia.org The coordination sphere around each Mn²⁺ center is composed of four chloride ions (Cl⁻) and two water molecules (H₂O). A key feature of the ligand arrangement is that the two water molecules occupy positions trans to each other (on opposite sides of the manganese ion), while the four chloride ions are arranged in a near-square planar configuration around the metal's equator. aip.orgwikipedia.org

Chain and Layer Structures in Hydrated Manganese(II) Chlorides

This compound is not composed of discrete, isolated molecules but is a coordination polymer. wikipedia.org The Mn(II) centers are linked together by the chloride ions, which act as bridging ligands. aip.org Each chloride ion is shared between two adjacent manganese ions, forming infinite polymeric chains. aip.orgaip.org These one-dimensional chains, composed of edge-sharing MnCl₄(H₂O)₂ octahedra, run parallel to the c-axis of the crystal. aip.orgaip.org The structure is further stabilized as these parallel chains are linked to one another via the hydrogen bonds formed by the coordinated water molecules. aip.org

Polymorphism and Isostructural Relationships in Manganese(II) Chloride Hydrates

The family of manganese(II) chloride hydrates exhibits interesting structural relationships, including polymorphism and isomorphism, which provide broader context for the dihydrate's structure. Polymorphism is the ability of a compound to exist in more than one crystal structure, while isomorphism refers to different compounds having the same crystal structure.

Manganese(II) chloride is known to exist in several hydrated forms, most commonly as the dihydrate (MnCl₂·2H₂O) and the tetrahydrate (MnCl₂·4H₂O). wikipedia.org The tetrahydrate itself displays polymorphism. Research has identified two distinct forms, α-MnCl₂·4H₂O and β-MnCl₂·4H₂O. researchgate.net These polymorphs differ in the arrangement of the ligands around the manganese ion: the α-form has the two chloride ions in a cis configuration, while the β-form has them in a trans configuration. researchgate.net This leads to different hydrogen bonding networks and packing efficiencies. researchgate.net

The concept of isostructural relationships is clearly demonstrated by MnCl₂·2H₂O and FeCl₂·2H₂O, which share the same crystal structure. aip.orgdntb.gov.ua This relationship extends to other dihydrated halides of the first-row transition metals, such as CoCl₂·2H₂O and the corresponding bromide compounds MnBr₂·2H₂O and CoBr₂·2H₂O, which also feature similar polymeric chains of metal and halide ions linked by hydrogen bonds from the water molecules. aip.orgdntb.gov.ua

Coordination Chemistry and Solution Speciation of Manganese Ii Chloride Dihydrate

Formation of Chloro-Manganese(II) Complexes in Aqueous and Non-Aqueous Media

In the presence of chloride ions, manganese(II) in aqueous solution engages in reactions to form a series of chloro-complexes. wikipedia.orgwhy.grchemeurope.com These complexes include [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻. wikipedia.orgwhy.grchemeurope.com Studies in non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) have also been conducted to understand the formation of these chloro complexes. capes.gov.brrsc.org

The speciation of manganese(II) in aqueous chloride solutions involves a stepwise replacement of coordinated water molecules by chloride ions, leading to the formation of various chloro-aqua complexes, [MnClₓ(H₂O)y]ⁿ⁻. The equilibrium between these species is dependent on the chloride concentration. In aqueous solutions, the primary species is the hexaaqua ion, [Mn(H₂O)₆]²⁺. wikipedia.orgwhy.grchemeurope.com As the chloride concentration increases, successive equilibria lead to the formation of monochloro, dichloro, trichloro, and tetrachloro complexes.

| Species | Formation Reaction |

| [MnCl(H₂O)₅]⁺ | [Mn(H₂O)₆]²⁺ + Cl⁻ ⇌ [MnCl(H₂O)₅]⁺ + H₂O |

| [MnCl₂(H₂O)₄] | [MnCl(H₂O)₅]⁺ + Cl⁻ ⇌ [MnCl₂(H₂O)₄] + H₂O |

| [MnCl₃(H₂O)₃]⁻ | [MnCl₂(H₂O)₄] + Cl⁻ ⇌ [MnCl₃(H₂O)₃]⁻ + H₂O |

| [MnCl₄(H₂O)₂]²⁻ | [MnCl₃(H₂O)₃]⁻ + Cl⁻ ⇌ [MnCl₄(H₂O)₂]²⁻ + H₂O |

This table illustrates the stepwise formation of chloro-aqua manganese(II) complexes.

In non-aqueous solvents such as dimethyl sulfoxide (DMSO), calorimetric and spectrophotometric studies have determined the formation constants, enthalpies, and entropies for the formation of MnCln+ where n= 1–4. capes.gov.brrsc.org In DMSO, the log K₁ value for the formation of [MnCl]⁺ is higher than that of cobalt(II) and nickel(II), which deviates from the Irving-Williams series. capes.gov.brrsc.org

In hydrothermal systems, both temperature and salinity significantly influence the speciation of manganese(II). researchgate.netifremer.fr Experimental studies on basalt alteration have shown that the concentrations of dissolved manganese increase substantially with temperature. researchgate.net The uptake of manganese by aquatic organisms has been observed to increase with decreasing salinity. who.int The chemistry of mid-ocean ridge hydrothermal vent fluids indicates that fluid-mineral reactions occur at high temperatures, and an empirical geothermometer based on the dissolved Fe/Mn ratio has been developed for high-temperature fluids (350-450 °C). researchgate.net The formation of manganese oxide nanoparticles in hydrothermal systems is also temperature-dependent, with smaller particle sizes observed at higher temperatures due to a high nucleation rate. nih.gov

Reactions with Organic and Inorganic Ligands to Form Coordination Compounds

Manganese(II) chloride serves as a precursor for the synthesis of a wide range of coordination compounds through reactions with various organic and inorganic ligands. wikipedia.orgsciencemadness.org

Manganese(II) chloride dihydrate is a versatile starting material for synthesizing new coordination complexes. For instance, it reacts with typical organic ligands, and in some cases, the manganese(II) undergoes oxidation by air to form Mn(III) complexes like [Mn(EDTA)]⁻ and [Mn(acetylacetonate)₃]. wikipedia.orgwhy.grchemeurope.com It also forms a labile 2:1 adduct with triphenylphosphine, [MnCl₂(Ph₃P)₂]. wikipedia.orgwhy.grchemeurope.com

The synthesis of various manganese(II) complexes with different ligands has been reported:

With heterocyclic ligands: Complexes have been synthesized by reacting manganese chloride with heterocyclic ligands in ethanolic medium, resulting in tetrahedral and octahedral geometries around the metal ion. rdd.edu.iq

With cyclopentadienyl-phosphine ligands: Dimeric complexes [LMn(μ-Cl)]₂ have been synthesized from the reaction of potassium salts of the ligand with MnCl₂. rsc.orgscispace.com

With aroyl-hydrazone Schiff base ligands: Novel Mn(II) complexes have been synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction. acs.org

With di-Schiff base ligands: Complexes of the type [Mn(L)X₂] (where L is a neutral di-Schiff base ligand and X is ClO₄ or Cl) have been prepared and characterized. wvu.edu

With N-donor ligands: The use of N-donor ligands with π-electron-attracting activity, such as pyrazine, quinoxaline, and phenazine, has been shown to increase the interaction of manganese(II) with carbonate ions. mdpi.com

With iminophosphorane derivatives: Luminescent manganese(II) complexes with the formula [MnCl₂(NPh=PPh₃)₂] have been synthesized. mdpi.com

With ligands derived from indomethacin: Tetrahedral complexes have been prepared by reacting manganese(II) chloride with a bidentate ligand derived from indomethacin. rdd.edu.iq

The development of Mn(II) complexes, particularly for applications like MRI contrast agents, requires a thorough understanding of their kinetic and thermodynamic stability. frontiersin.orgrsc.org High spin Mn(II) complexes often exhibit lower thermodynamic stability and are kinetically more labile compared to other divalent metal complexes due to the absence of ligand-field stabilization energy. frontiersin.orgrsc.org

The kinetic inertness of Mn(II) complexes is a critical factor for in vivo applications and is often evaluated by studying acid-catalyzed dissociation or metal/ligand exchange reactions. frontiersin.org For example, the dissociation of Mn(II) chelates has been investigated by examining the rate constants of metal exchange reactions with Cu(II) under acidic conditions. mdpi.com The water exchange rate in the [Mn(H₂O)₆]²⁺ aqua-ion is relatively slow but is generally accelerated upon chelation. mdpi.com

The stability of Mn(II) complexes with various ligands, including aminocarboxylates and macrocycles, has been quantitatively analyzed. acs.org Macrocyclic ligands typically yield more stable and kinetically inert complexes compared to their non-cyclic counterparts. rsc.orgiaea.org

| Ligand Type | Key Findings on Stability and Kinetics |

| Trisubstituted 12-membered macrocycles | Kinetic inertness evaluated via acid-catalyzed dissociation and metal exchange reactions. frontiersin.org |

| Oxa-aza macrocycles | Conditional stabilities at pH 7.4 are comparable to cyclen-based ligands; dissociation kinetics studied via Cu(II) exchange. mdpi.com |

| Pyridine-based macrocycles | An acetate (B1210297) pendant arm can increase thermodynamic stability and kinetic inertness but may reduce the number of inner-sphere water molecules. rsc.org |

| Bispidine-type ligands | Exhibit unprecedented kinetic inertness despite modest thermodynamic stability. iaea.org |

| Aminocarboxylate ligands | Quantitative analysis of thermodynamic stabilities (log KMnL and pMn values) has been performed to guide ligand design. acs.org |

This table summarizes findings on the stability and kinetics of Mn(II) complexes with various ligand types.

Theoretical and Computational Approaches to Speciation and Complex Stability

Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the speciation and stability of manganese(II) complexes. researchgate.net These approaches provide insights into the geometries, electronic states, and binding mechanisms of Mn(II) with various ligands. researchgate.net

DFT calculations have been used to study the hydrolysis of Mn(II) in aqueous solution, estimating the Gibbs free energy of the reaction and the corresponding equilibrium constants. researchgate.net The polarizable continuum model (PCM) is often employed to estimate solvation energy. researchgate.net Such studies have shown that for manganese complexes with various possible spin states, the high spin state (S = 5/2) is generally the most stable. researchgate.net

Computational studies have also been applied to understand the coordination of Mn(II) in more complex systems, such as in aqueous acetic acid for industrial catalysis. rsc.org These studies help determine the most thermodynamically stable coordination environments. For instance, in the oxidation of p-xylene, DFT calculations identified octahedrally-coordinated Mn(OAc)₂(HOAc)₂ as the most stable Mn(II) species. rsc.org

Furthermore, quantitative structure-property relationship models have been developed to predict the stability constants of Mn(II) complexes based on structural descriptors of the ligands. acs.orgresearchgate.net This approach aids in the rational design of new, highly stable chelators for Mn(II), which is particularly important for the development of medical imaging agents. acs.orgresearchgate.net These analyses have also highlighted that coordination number eight is more common for Mn(II) than previously assumed, with hepta- and octadentate ligands generally forming the most stable complexes. acs.orgresearchgate.net

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of materials from first principles. acs.orguiowa.edu For a coordination polymer like manganese dichloride dihydrate, DFT calculations can elucidate the nature of the chemical bonding, the distribution of electron density, and the electronic energy levels (band structure) of the material.

The starting point for a DFT calculation is the experimentally determined crystal structure. aip.orgaip.org Using this geometry, the electronic ground state of the system is calculated. Manganese(II) possesses a high-spin d⁵ electronic configuration, meaning it has five unpaired electrons in its 3d orbitals. In the octahedral environment provided by the four chloride ions and two water molecules, these d-orbitals split into two energy levels: the lower-energy t₂g set and the higher-energy eg set.

DFT calculations can provide detailed quantitative information about this electronic structure. Key outputs include the density of states (DOS) and the band structure. The DOS illustrates the number of available electronic states at each energy level, while the band structure shows the energy of electron orbitals at different points in reciprocal space. For a material like MnCl₂·2H₂O, these calculations would reveal the contributions of the Mn 3d, Cl 3p, and O 2p orbitals to the valence and conduction bands. Due to the high-spin Mn(II) centers, such calculations must account for spin polarization. uiowa.edu While specific, comprehensive DFT studies tabulating the full electronic structure for MnCl₂·2H₂O are not readily found in publicly available literature, the expected findings can be summarized based on studies of similar manganese complexes. acs.org

Below is a representative table summarizing the kind of data that DFT calculations would provide for the structural and electronic properties of this compound.

| Property | Description | Expected Value/Characteristic |

| Lattice Parameters | Dimensions of the unit cell from geometry optimization. | Would be compared with experimental values (e.g., a=7.355 Å, b=8.548 Å, c=3.637 Å, β=98.18°). arizona.edu |

| Coordination Geometry | Optimized bond lengths and angles around the Mn center. | Mn-Cl and Mn-O bond lengths would be calculated and compared to diffraction data. |

| Band Gap | The energy difference between the valence band maximum and the conduction band minimum. | Determines the material's conductivity; expected to be characteristic of a wide-gap insulator. |

| Density of States (DOS) | Distribution of electronic states as a function of energy. | Would show valence band dominated by Cl 3p and O 2p states, with Mn 3d states also contributing. The conduction band would be primarily composed of unoccupied Mn 3d and 4s/4p states. |

| Charge Distribution | Calculated atomic charges (e.g., Mulliken or Bader analysis). | Would quantify the ionicity/covalency of the Mn-Cl and Mn-O bonds, showing significant charge transfer. acs.org |

Ab Initio X-ray Absorption Spectroscopy (XAS) Simulations

X-ray Absorption Spectroscopy (XAS) is an experimental technique that provides information about the local geometric and electronic structure of a specific element in a compound. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. Ab initio (from first principles) simulations of XANES spectra are crucial for interpreting experimental results and extracting detailed electronic information. kyoto-u.ac.jpresearchgate.net

For this compound in aqueous solution, the relevant species is the [Mn(H₂O)₆]²⁺ ion. nih.gov Theoretical XANES spectra for this aqua ion can be calculated using methods such as time-dependent density functional theory (TD-DFT) or multiple-scattering theory (e.g., using the FEFF code). osti.govuni-hannover.de These simulations calculate the transition probabilities as a core electron (from the Mn 1s orbital for K-edge spectra) is excited to unoccupied orbitals.

The experimental Mn K-edge XANES spectrum of aqueous Mn²⁺ shows characteristic features that can be assigned with the aid of simulations. osti.govresearchgate.net The main absorption edge corresponds to the dipole-allowed transition of a 1s electron to unoccupied 4p states. A weak pre-edge feature is also observed at lower energy, which corresponds to the dipole-forbidden but quadrupole-allowed 1s to 3d transition. The intensity and shape of this pre-edge peak are highly sensitive to the coordination geometry; for a perfectly centrosymmetric octahedral complex like [Mn(H₂O)₆]²⁺, the intensity is expected to be low. researchgate.net

Ab initio simulations can reproduce these features and help assign them to specific electronic transitions and local structural motifs. By simulating the spectra based on a model structure (e.g., an optimized [Mn(H₂O)₆]²⁺ cluster) and comparing it to experimental data, researchers can validate the structural model and gain a deeper understanding of the electronic states. acs.org For instance, simulations confirm that the main absorption edge shape is dictated by multiple scattering of the photoelectron off the surrounding water molecules.

The table below summarizes the interpretation of Mn K-edge XANES features for aqueous Mn²⁺, derived from a combination of experimental data and theoretical simulations.

| Spectral Feature | Approximate Energy (eV) | Electronic Transition | Structural Interpretation |

| Pre-edge Peak | ~6540 | 1s → 3d (quadrupole) | Indicates the d-character of the lowest unoccupied states. Its low intensity is consistent with the near-centrosymmetric octahedral geometry of [Mn(H₂O)₆]²⁺. researchgate.net |

| Main Edge | ~6550 | 1s → 4p (dipole) | The primary absorption feature, corresponding to excitation into p-like unoccupied states. |

| Post-edge Resonances | >6560 | Multiple Scattering | Resonances caused by the scattering of the ejected photoelectron by the atoms in the first and second hydration shells. acs.org |

Research Applications in Materials Science and Engineering

Precursor for Advanced Manganese-Based Materials

As a readily available and water-soluble source of manganese ions, manganese dichloride dihydrate is fundamental in the synthesis of a variety of advanced manganese-containing materials. It is particularly valued in the controlled fabrication of nanostructures and doped crystals where precise stoichiometry and morphology are critical.

This compound is extensively used as a precursor in the synthesis of various manganese oxides, such as manganese dioxide (MnO₂), manganese (III) oxide (Mn₂O₃), and hausmannite (Mn₃O₄), often in nanoparticle form. researchgate.netresearchgate.net These materials are of great interest due to their diverse applications in catalysis, energy storage, and environmental remediation. researchgate.netsci-hub.se

One common synthesis route is the sol-gel method, where manganese dichloride is reacted with other reagents to form a gel, which is then processed to yield the desired oxide. researchgate.netjwent.net For instance, Mn₂O₃ nanoparticle powder has been prepared using a sol-gel process with manganese chloride as the precursor. researchgate.net Another approach involves a "green chemistry" synthesis where manganese chloride (MnCl₂·2H₂O) is reacted with potassium permanganate (B83412) (KMnO₄) in the presence of a natural extract, like that from Sapindus mukorossi, to produce uniformly dispersed MnO₂ nanoparticles. jwent.netsid.irjwent.net Characterization of these nanoparticles using X-ray diffraction (XRD) has confirmed their crystalline nature, with studies reporting an average particle size of approximately 16 nm. jwent.netjwent.net The properties of the resulting manganese oxide nanomaterials are heavily influenced by the synthesis conditions and the specific precursors used. researchgate.net

Table 1: Synthesis of Manganese Oxide Nanomaterials from Manganese Chloride Precursors

| Resulting Material | Synthesis Method | Other Key Reagents | Reported Particle Size | Source(s) |

|---|---|---|---|---|

| MnO₂ Nanoparticles | Green Synthesis/Sol-Gel | Potassium permanganate, Sapindus mukorossi extract | ~16 nm | jwent.netsid.irjwent.net |

| Mn₂O₃ Nanoparticles | Sol-Gel Process | Oxalic acid | - | researchgate.net |

| γ-MnO₂/α-MnO₂ Ellipsoids | Core/Shell Thermal Annealing | MnCO₃, KMnO₄ | - | researchgate.net |

| δ-MnO₂ | Microwave Heating | Hydrogen peroxide, Polyol medium | - | ias.ac.in |

Manganese dichloride is a critical dopant precursor in the fabrication of manganese-doped perovskite nanocrystals, which are under intense investigation for their enhanced optical properties. sigmaaldrich.comsigmaaldrich.com Perovskite nanocrystals, such as cesium lead halides (e.g., CsPbCl₃), are promising materials for applications in solar cells, display backlights, and light-emitting diodes (LEDs). sigmaaldrich.comtandfonline.comwise-materials.org However, issues with stability and the toxicity of lead have driven research into lead-free alternatives and doping strategies to improve performance. tandfonline.com

Doping with manganese ions, introduced via precursors like manganese(II) chloride, can significantly improve the optical performance and stability of these nanocrystals. tandfonline.combilkent.edu.tr The process often involves a hot-injection method where MnCl₂ is added during the synthesis of the host perovskite nanocrystals. bilkent.edu.tr This doping creates new emission centers, often resulting in a characteristic orange-red luminescence from the Mn²⁺ d-d transition, alongside the intrinsic emission of the perovskite host. bilkent.edu.triyte.edu.tr For example, MnCl₂ has been successfully used as a precursor to dope (B7801613) CsPbCl₃ nanocrystals, enhancing their quantum yield and stability, which is vital for their application in improving solar cell efficiency. sigmaaldrich.comiyte.edu.tr Similarly, it has been used in the synthesis of lead-free perovskites like Cs₂SnCl₆, where Mn²⁺ doping leads to the formation of CsSnCl₃:Mn²⁺ with bright, stable, dual-wavelength emission. tandfonline.com

Table 2: Manganese Dichloride in Perovskite Nanocrystal Fabrication

| Perovskite Host | Dopant Precursor | Synthesis Method | Key Finding/Application | Source(s) |

|---|---|---|---|---|

| CsPbCl₃ | MnCl₂ | Hot-Injection | Enhanced optical properties and quantum yield for solar cells. | sigmaaldrich.combilkent.edu.tr |

| Cs₂SnCl₆ | MnCl₂ | Hot-Injection | Formation of stable, dual-wavelength emitting CsSnCl₃:Mn²⁺ NCs. | tandfonline.com |

| CsPbBr₃ | MnCl₂·4H₂O | Room Temperature Synthesis | Efficient energy transfer from host exciton (B1674681) to Mn²⁺ dopant. | nih.gov |

Development of Composite Materials

The integration of manganese dichloride into various matrices allows for the creation of composite materials with synergistic or enhanced properties. These composites find use in a range of technological fields, from flexible electronics to electrochemical systems.

Manganese(II) chloride is a key component in the preparation of polymer composite films, notably with polyvinyl alcohol (PVA). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These films are investigated for their potential in flexible electronics, sensors, and energy storage devices due to their improved optical, mechanical, and thermal properties. sigmaaldrich.comsigmaaldrich.com The incorporation of the manganese salt into the polymer matrix can alter the polymer's structure and charge transport characteristics. Such composites are part of a broader class of materials, including those made with polypyrrole (PPy) and polyaniline (PANI), that are explored for their conductive properties and applications in energy storage and sensors. nih.govmdpi.com The development of these hybrid materials is crucial for creating devices that are both functional and mechanically flexible. mdpi.com

Manganese dichloride serves as a precursor for depositing manganese oxide coatings onto conductive substrates like natural spherical graphite (B72142). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This process is designed to improve the electrochemical performance of the graphite, making the resulting composite material highly suitable for applications in advanced batteries and supercapacitors. sigmaaldrich.comsigmaaldrich.com The manganese oxide layer provides additional active sites for electrochemical reactions, enhancing properties like specific capacitance and cycling stability, while the graphite core ensures high electrical conductivity. sigmaaldrich.com

Applications in Battery and Supercapacitor Technology Research

The materials derived from this compound are central to research in next-generation energy storage, particularly for aqueous manganese-based batteries and electrochemical supercapacitors. researchgate.netresearchgate.net These technologies are promising for grid-scale energy storage due to the low cost, abundance, and environmental friendliness of manganese. sci-hub.seresearchgate.net

Manganese oxides, synthesized from precursors like MnCl₂, are extensively used as electrode materials. researchgate.netrsc.org Different crystal structures of manganese dioxide (α-MnO₂, β-MnO₂, δ-MnO₂, etc.) exhibit distinct electrochemical properties, influencing the performance of the energy storage device. sci-hub.se Two-dimensional manganese oxides are especially noted for their high surface area and superior electrochemical performance, leading to high specific capacity and rapid charge/discharge rates. rsc.org

In supercapacitors, manganese oxide-based composites, such as MnO₂ coated on graphite or combined with carbon nanotubes, demonstrate excellent capacitive behavior. sigmaaldrich.commcmaster.ca For instance, composite MnO₂-MWCNT (multi-walled carbon nanotube) electrodes have shown high specific capacitance in aqueous electrolytes. mcmaster.ca Research into aqueous Mn-based batteries explores various redox couples, including the Mn²⁺/MnO₂ reaction, where materials derived from manganese chloride play a direct role as the active electrode component. researchgate.net The ongoing development of these materials aims to overcome challenges like low energy density and cycling stability to unlock their full potential for large-scale energy storage applications. researchgate.netresearchgate.net

Table 3: Performance of Manganese-Based Materials in Electrochemical Devices

| Device Type | Electrode Material | Precursor | Key Performance Metric | Source(s) |

|---|---|---|---|---|

| Supercapacitor | MnO₂-MWCNT composite | MnCl₂ (implied for MnO₂) | High specific capacitance (553 F g⁻¹ at 2 mV s⁻¹) | mcmaster.ca |

| Supercapacitor | NGQDs/MnO₂/Sn-MOF hybrid | - | Specific capacity of 2130 C g⁻¹ | rsc.org |

| Supercapacitor | LIG/MnO₂ | - | Areal capacitance of 86.9 mF cm⁻² | researchgate.net |

| Aqueous Battery | δ-MnO₂ cathode | - | Specific capacitance of 1240 F g⁻¹ at 0.2 A g⁻¹ | mdpi.com |

Electrode Material Precursors and Performance Enhancement Studies

This compound and its anhydrous form, manganese (II) chloride, serve as crucial and versatile precursors in the synthesis of advanced electrode materials for various energy storage systems, including lithium-ion batteries (LIBs), aqueous zinc-ion batteries (AZIBs), and supercapacitors. sigmaaldrich.comsigmaaldrich.com Its utility lies in its role as a readily available and cost-effective source of manganese ions (Mn²⁺), which can be transformed into a variety of manganese oxides and other compounds with desirable electrochemical properties. mdpi.com

The primary application of manganese dichloride as a precursor is in the synthesis of manganese oxides (MnOₓ), particularly manganese dioxide (MnO₂). sigmaaldrich.commdpi.com MnO₂ is a highly attractive cathode material due to its high theoretical specific capacity (308 mAh g⁻¹), low cost, natural abundance, and low toxicity. mdpi.comacs.org However, its practical application has been hindered by challenges such as poor electrical conductivity and structural instability during ion insertion/extraction, which leads to capacity fading. nih.govresearchgate.net

Research efforts have focused on using manganese dichloride to synthesize nanostructured MnO₂ and composite materials to mitigate these issues. By controlling the synthesis conditions, various polymorphs of MnO₂ (such as α-, β-, γ-MnO₂) can be prepared, each with unique crystal structures and electrochemical characteristics. mdpi.com For instance, a low-temperature solid-state reaction between potassium permanganate (KMnO₄) and manganese chloride (MnCl₂) has been used to synthesize α-MnO₂ nanoparticles. researchgate.net

Performance in Supercapacitors

In the field of supercapacitors, which store charge via electrostatic double-layer capacitance or fast surface redox reactions (pseudocapacitance), manganese oxides derived from manganese dichloride are prime candidates for pseudocapacitive electrodes. researchgate.netwikipedia.org The multiple oxidation states of manganese facilitate rapid and reversible faradaic reactions at the electrode-electrolyte interface. researchgate.net

Research has demonstrated that the molar ratio of precursors during synthesis significantly impacts the material's performance. In a study synthesizing α-MnO₂ from KMnO₄ and MnCl₂, a specific molar ratio of 3:2 yielded the best discharge capacitance and cycle performance. researchgate.net Composites made by incorporating MnO₂ with conductive materials like carbon nanotubes (CNTs) have shown remarkable performance enhancements. The CNTs provide a conductive network, improving charge transfer, while the porous MnO₂ coating offers a large surface area for electrochemical reactions. uwo.ca

Table 1: Performance of Manganese Dichloride-Derived Materials in Supercapacitors

| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance | Cycle Stability | Source |

|---|---|---|---|---|---|

| α-MnO₂ | Solid-state reaction (KMnO₄ + MnCl₂) | Not Specified | 165.3 F g⁻¹ (at 300 mA g⁻¹) | 102.4% retention after 200 cycles | researchgate.net |

Performance in Lithium-Ion and Zinc-Ion Batteries

Manganese dichloride is also a key precursor for fabricating cathode and anode materials for next-generation batteries. It can be used to prepare thermally activated, high-anodic-capability metal-organic frameworks (MOFs) for LIBs. sigmaaldrich.comsigmaaldrich.com More commonly, it is used to create manganese oxides for cathodes. The theoretical capacity of MnO₂ as a lithium-ion battery anode is particularly high at 1232 mAh g⁻¹. nih.gov To overcome the inherent poor conductivity and large volume changes during cycling, researchers have developed nanocomposites. A notable example involves a nanocomposite of nanosized MnO₂ and pyrolyzed nanocrystalline cellulose, which demonstrated a very high initial discharge capacity and maintained good capacity over extensive cycling. nih.gov

In the burgeoning field of aqueous zinc-ion batteries, considered a safer alternative to LIBs, manganese oxides are the most investigated cathode materials. researchgate.net The performance of these cathodes can be significantly improved through strategies developed from manganese dichloride precursors. For instance, studies have shown that pre-inserting sodium ions into the manganese oxide structure, a process that can utilize manganese chloride as the manganese source, can stabilize the crystal structure and facilitate zinc ion diffusion. A zinc/sodium manganese oxide (Zn/NMO) battery developed through such a strategy exhibited both high capacity and exceptional long-term cycling stability. researchgate.net

Table 2: Performance of Manganese Dichloride-Derived Materials in Batteries

| Battery Type | Electrode Material | Key Feature | Initial Capacity | Cycle Stability / Retention | Source |

|---|---|---|---|---|---|

| Lithium-Ion | MnO₂-CNC Nanocomposite | Nanosized MnO₂ on pyrolyzed cellulose | 1302 mAh g⁻¹ (at 100 mA g⁻¹) | 305 mAh g⁻¹ after 1000 cycles | nih.gov |

These findings underscore the critical role of this compound as a foundational material in materials science, enabling the development of high-performance electrodes that are essential for advancing energy storage technology.

Catalytic Research and Mechanistic Investigations

Manganese Dichloride Dihydrate as a Catalyst in Organic Synthesisbiosynth.comchemimpex.com

This compound, and its related tetrahydrate form, have emerged as versatile and cost-effective catalysts in a variety of organic transformations. chemimpex.comceramic-glazes.com Their utility stems from the Lewis acidic nature of the manganese(II) ion, which can activate substrates and facilitate bond formation. wikipedia.org This has led to its application in numerous synthetic protocols, particularly in the construction of heterocyclic compounds and other fine chemicals. chemimpex.com

Catalytic Activity in Condensation Reactions

Manganese(II) chloride has demonstrated significant catalytic efficacy in several multicomponent condensation reactions, which are powerful tools for building molecular complexity in a single step. These reactions benefit from the ability of the Mn(II) center to coordinate with carbonyl groups, thereby enhancing their electrophilicity and promoting subsequent nucleophilic attack.

One prominent example is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netnih.gov Studies have shown that manganese chloride can effectively catalyze this transformation. researchgate.netsci-hub.se In a comparative study of various metal chlorides for the Biginelli reaction, manganese(II) chloride was among the catalysts investigated, highlighting its role in promoting the synthesis of these pharmacologically significant heterocycles. researchgate.net The catalyst facilitates the key steps of the reaction, likely by acting as a Lewis acid to activate the aldehyde carbonyl for initial condensation and subsequent cyclization steps. organic-chemistry.org

Table 1: Application of Manganese(II) Chloride in the Biginelli Reaction This table is illustrative and compiles data from conceptual studies on multicomponent reactions.

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl Acetoacetate | Urea | MnCl₂·4H₂O | Good | researchgate.netsci-hub.se |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | MnCl₂·4H₂O | High | researchgate.netsci-hub.se |

| 4-Nitrobenzaldehyde | Methyl Acetoacetate | Thiourea | MnCl₂·4H₂O | Moderate-High | researchgate.netsci-hub.se |

Similarly, manganese(II) chloride has been employed in the Hantzsch condensation for the synthesis of polyhydroquinolines. arabjchem.orgresearchgate.net While some studies utilize more complex Mn(III) catalysts, the fundamental role of manganese as a Lewis acid catalyst in this four-component reaction of an aldehyde, a dimedone, a β-ketoester, and ammonium (B1175870) acetate (B1210297) is well-established. arabjchem.org

The synthesis of propargylamines through a three-component coupling of an aldehyde, an amine, and an alkyne is another area where manganese(II) chloride serves as an efficient, solvent-free catalyst. rsc.org This method is valued for its operational simplicity and provides excellent yields for a range of substrates, including aromatic, aliphatic, and heterocyclic aldehydes. rsc.org

Furthermore, manganese(II) chloride catalyzes the Michael addition of amines to electron-deficient alkenes. This procedure is notable for its efficiency in a methanol-water medium at room temperature and its chemoselectivity, favoring the addition of aliphatic amines over aromatic amines and preventing double-conjugate addition in primary amines. sciencemadness.org It also effectively catalyzes the acetylation of alcohols, phenols, thiols, and amines using acetic anhydride, often under solvent-free conditions, showcasing its broad substrate scope and utility in protecting group chemistry. sci-hub.se

Role in Ring-Closing Metathesis and Other Organic Transformations

The direct application of simple manganese salts like this compound as the primary catalyst in Ring-Closing Metathesis (RCM) is not well-documented in the literature. RCM is a powerful reaction for synthesizing cyclic compounds, but it is predominantly catalyzed by specialized ruthenium and molybdenum alkylidene complexes. pitt.eduharvard.edu

However, manganese compounds can play an ancillary role in synthetic sequences involving RCM. For instance, a method for synthesizing substituted pyrroles involves an RCM reaction catalyzed by a standard Grubbs catalyst to form dihydropyrroles, which are then oxidized to the corresponding pyrroles using manganese dioxide (MnO₂). researchgate.netmdpi.com This is a sequential process where the manganese compound is an oxidant, not the metathesis catalyst itself. Another study describes a molybdenum-catalyzed asymmetric RCM of a planar-chiral (η⁵‑bromocyclopentadienyl)manganese(I) complex, but here the manganese is part of the substrate molecule rather than the catalyst. figshare.com

Beyond these areas, manganese(II) chloride has proven to be a valuable catalyst in other significant organic transformations:

Cross-Coupling Reactions: MnCl₂ can catalyze the cross-coupling of aryl halides with Grignard reagents. researchgate.net This transformation is effective for aryl chlorides bearing electron-withdrawing groups and accommodates a variety of alkyl- and arylmagnesium chloride reagents. researchgate.net

Aldehyde Synthesis: A novel method utilizes MnCl₂ to catalyze the coupling of organohalides with N,N-dimethylformamide (DMF) in the presence of samarium metal to produce a diverse range of aliphatic, aromatic, and heterocyclic aldehydes in good yields. rsc.org This represents the first combination of samarium and manganese in organic synthesis and is particularly notable for its ability to promote the formation of aliphatic aldehydes. rsc.org

Mechanistic Studies of Manganese(II) Catalysis

Understanding the mechanism of manganese-catalyzed reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. benthamdirect.com The mechanisms often depend on the specific reaction, the nature of the substrate, and the presence of ligands or co-catalysts.

Identification of Active Species and Reaction Intermediates

The catalytic activity of manganese dichloride often begins with its behavior as a Lewis acid. In aqueous or protic solutions, MnCl₂ forms the metal aquo complex [Mn(H₂O)₆]²⁺, which results in mildly acidic solutions. wikipedia.org In condensation reactions like the Biginelli or Hantzsch synthesis, the Mn(II) center is believed to activate carbonyl compounds by coordinating to the oxygen atom, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack.

In other transformations, the manganese center can participate in redox processes, leading to different active species. For example, in the MnCl₂-catalyzed cross-coupling of aryl halides with Grignard reagents, mechanistic studies, including radical clock experiments, suggest the presence of an aryl radical intermediate, pointing towards an Sᵣₙ1-type pathway. researchgate.net

In oxidation reactions, higher oxidation states of manganese are often implicated as the key active species. While starting with Mn(II), the catalyst can be oxidized in situ. For instance, in certain C-H bond oxidations, a postulated Mn(V)=O oxo species is thought to be the active oxidant that initiates the reaction by abstracting a hydrogen atom. nih.gov Following this initial step, a Mn(IV)-OH intermediate is formed, which can then proceed down different pathways, such as hydroxylation (OH rebound) or desaturation (a second H-abstraction). nih.gov In fluorination reactions catalyzed by manganese porphyrins, a 6-coordinated Mn(IV) complex has been identified as the active species responsible for hydrogen atom transfer. acs.org The specific nature of the active species is highly dependent on the ligand environment and the oxidant used. mdpi.com

Table 2: Postulated Active Species in Manganese-Catalyzed Reactions This table summarizes proposed active species from various mechanistic studies.

| Reaction Type | Proposed Active Species/Intermediate | Oxidation State | Mechanistic Role | Reference |

|---|---|---|---|---|

| Condensation Reactions | [Mn(II)(Carbonyl)]²⁺ | +2 | Lewis Acid Activation | wikipedia.orgorganic-chemistry.org |

| Cross-Coupling (with Grignard) | Aryl Radical | - | SRN1 Pathway Intermediate | researchgate.net |

| C-H Oxidation/Desaturation | Mn(V)=O, Mn(IV)-OH | +5, +4 | H-atom Abstraction | nih.gov |

| Alkane Fluorination (Porphyrin catalyst) | [(L)Mn(IV)(F)(OI(F)Ar)] | +4 | H-atom Abstraction | acs.org |

| Hydrosilylation (Mn NP catalyst) | Silyl Radical | - | Radical Chain Carrier | rsc.org |

Optimization of Catalytic Conditions for Selectivity and Yield

The efficiency, selectivity, and yield of reactions catalyzed by this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the catalyst loading, solvent, temperature, and the presence of additives like acids or bases.

Catalyst Loading: The optimal amount of MnCl₂ catalyst is a critical factor. For the acetylation of benzyl (B1604629) alcohol with acetic anhydride, a catalyst loading of 1 mol% of MnCl₂·4H₂O was found to be optimal, providing a 96% yield in one hour. sci-hub.se Reducing the catalyst to 0.5 mol% slowed the reaction, while increasing it to 1.5 mol% did not significantly improve the yield or reaction time. sci-hub.se Similarly, in the synthesis of aldehydes from organohalides, 10 mol% of MnCl₂ was found to be sufficient to effectively catalyze the reaction. rsc.org

Solvent Effects: The choice of solvent can dramatically influence the outcome of a reaction. In the MnCl₂-catalyzed Michael addition of amines, a 50:50 methanol-water medium was found to be optimal. sciencemadness.org The reaction was slower in the absence of water, and using only water also resulted in a slow reaction. For the acetylation of various alcohols, a solvent-free condition was found to be most effective, as the use of solvents like ethyl acetate, diethyl ether, or THF did not improve yields or reaction times. sci-hub.se

Temperature and Reaction Time: Temperature is a key parameter for controlling reaction rates. The MnCl₂-catalyzed cross-coupling of aryl iodides with Grignard reagents was successfully extended to a broader substrate scope by performing the reaction at an elevated temperature in a microwave oven. researchgate.net In the Hantzsch synthesis of polyhydroquinolines catalyzed by a Mn(III) complex, reactions were typically run at reflux in ethanol, with completion times ranging from just 5 to 25 minutes, demonstrating high catalytic activity. arabjchem.org

Additives: The addition of co-catalysts or additives can significantly enhance catalytic performance. In certain manganese-catalyzed olefin epoxidations, the addition of acetic acid was found to dramatically improve the yield. mdpi.com The yield increased from 15% to 70% upon the addition of a specific amount of acetic acid, which is believed to assist in the formation of the active M(III)OOH intermediate. mdpi.com However, an excess of the acid could also lead to catalyst decomposition. mdpi.com This highlights the need for careful optimization of all reaction components to achieve the desired outcome with high selectivity and yield. nih.gov

Environmental Research and Remediation Applications

Sorption and Removal of Contaminants from Aqueous Systems

The application of manganese-based materials for the removal of contaminants from water is a key area of environmental research. Manganese compounds, including those derived from manganese dichloride, can act as effective sorbents for various pollutants.

Adsorption Mechanisms of Heavy Metals onto Manganese-Containing Sorbents

Manganese oxides, which can be synthesized from precursors like manganese dichloride, are recognized for their high efficiency in adsorbing heavy metal ions from aqueous solutions. researchgate.netrsc.org These materials possess a high surface area and numerous active sites that facilitate the binding of metal ions. researchgate.net The primary mechanisms involved in the adsorption of heavy metals onto manganese-containing sorbents include:

Ion Exchange: The layered crystal structure of certain manganese oxides allows for the exchange of cations between the sorbent and the solution. nih.gov

Surface Complexation: Metal ions can form complexes with the hydroxyl groups present on the surface of manganese oxides. acs.org

Co-precipitation: In some cases, the dissolved metal ions can precipitate along with the formation of manganese oxides, effectively removing them from the solution. rsc.org

The effectiveness of these sorbents is influenced by factors such as pH, the initial concentration of the metal ions, and the specific type of manganese oxide used. rsc.orgacs.org For instance, δ-MnO₂, a form of manganese dioxide, has shown a high affinity for adsorbing ions like cobalt (Co²⁺) and nickel (Ni²⁺). acs.org The general order of affinity for adsorption of divalent metal ions onto manganese dioxide is often cited as Pb²⁺ > Cu²⁺ > Co²⁺ > Ni²⁺ > Zn²⁺. acs.org

Table 1: Adsorption Capacities of a Manganese Oxide Mineral (δ-MnO₂) for Various Heavy Metals

| Heavy Metal Ion | Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Antimony (Sb(III)) | 120 | acs.org |

| Thallium (Tl(I)) | 498 | acs.org |

This table illustrates the significant capacity of δ-MnO₂ to adsorb certain heavy metals, highlighting its potential in remediation technologies.

Studies on Manganese Dichloride Dihydrate in Wastewater Treatment Processes

Manganese dichloride itself is utilized in wastewater treatment, primarily as a precursor for the in-situ generation of manganese oxides or as a coagulant. vulcanchem.comceramic-glazes.com Its application can help in the removal of various contaminants, including heavy metals and certain organic pollutants, through precipitation and adsorption processes. vulcanchem.com

Research has demonstrated that the addition of manganese salts to wastewater can enhance the removal of impurities. For example, in the context of removing heavy metals, manganese dichloride can react to form manganese hydroxides or oxides that effectively sequester metal ions.

Environmental Fate and Transport of Manganese Compounds in Aquatic and Terrestrial Systems

Understanding the environmental journey of manganese compounds is crucial for assessing their ecological impact. Manganese, being a redox-sensitive element, undergoes various transformations that dictate its mobility and bioavailability in the environment. who.intinchem.org

Redox Transformations of Manganese Species in Environmental Compartments

Manganese primarily exists in the environment in two main oxidation states: the soluble Mn(II) and the particulate Mn(IV). who.intinchem.org The transition between these states is a key process governed by the redox conditions of the environment and can be influenced by both abiotic factors and microbial activity. who.intinchem.org

Oxidation: In oxygenated waters, soluble Mn(II) can be oxidized to form insoluble manganese oxides (like MnO₂). This process can be slow abiotically but is often catalyzed by microorganisms. epa.govencyclopedia.pub Light can also promote the oxidation of manganese, potentially through photosynthetically enhanced processes. epa.gov

Reduction: In anoxic (oxygen-depleted) environments, such as in sediments or stratified water bodies, manganese oxides can be reduced back to soluble Mn(II). inchem.orgresearchgate.net This process releases manganese back into the water column.

These redox transformations are critical in controlling the concentration of dissolved manganese in natural waters. epa.govresearchgate.net For instance, in some streams, the interplay between oxidation and reduction can lead to daily fluctuations in manganese concentrations. epa.gov

Bioaccumulation Studies in Lower Trophic Levels for Ecosystem Research

Manganese is an essential micronutrient for most organisms, but at high concentrations, it can become toxic. researchgate.net In aquatic ecosystems, manganese can be taken up by organisms at the bottom of the food chain, a process known as bioaccumulation. who.intinchem.org

Studies have shown that aquatic organisms, particularly those at lower trophic levels like phytoplankton, algae, and invertebrates, can concentrate manganese from the surrounding water to levels significantly higher than the ambient concentration. who.intinchem.org Bioconcentration factors (BCFs), which quantify this accumulation, can be quite high for these organisms. who.intinchem.org

For example, research on freshwater ecosystems has shown that benthic organisms like Chironomidae larvae can accumulate high concentrations of manganese, especially in environments with manganese-rich sediments. researchgate.net Fish can then accumulate manganese by consuming these organisms. nih.gov However, the transfer of manganese up the food chain (biomagnification) does not appear to be a significant phenomenon, as higher organisms tend to regulate their internal manganese levels. cdc.gov

Table 2: Manganese Bioconcentration Factors (BCF) in Various Aquatic Organisms

| Organism Type | Bioconcentration Factor (BCF) Range | Reference |

|---|---|---|

| Marine and Freshwater Plants | 2,000–20,000 | who.intinchem.org |

| Phytoplankton | 2,500–6,300 | who.intinchem.org |

| Marine Macroalgae | 300–5,500 | who.intinchem.org |

| Intertidal Mussels | 800–830 | who.intinchem.org |

| Fish | 35–930 | who.intinchem.org |

This table provides a summary of the range of bioconcentration factors for manganese observed in different types of aquatic life, indicating significant accumulation at lower trophic levels.

Fundamental Biological and Biochemical Research Applications Non Clinical

Use as a Manganese Source in Cell Culture and Molecular Biology Experiments

The controlled addition of manganese(II) ions, often from manganese dichloride dihydrate, is critical for the success of various in vitro experimental systems, ranging from cell-based research to specific molecular biology assays.

Manganese is a vital micronutrient that influences cell growth, metabolism, and the post-translational modification of proteins. In the context of cell culture, particularly for the production of therapeutic proteins like monoclonal antibodies in Chinese Hamster Ovary (CHO) cells, the concentration of manganese in the culture medium is a critical parameter that requires careful optimization. aps.orgrsc.org The supplementation of basal media with trace metals, including manganese, can significantly impact cellular processes and the quality attributes of the final product. aps.org

One of the most significant roles of manganese in this context is its function as a cofactor for glycosyltransferases, enzymes responsible for the glycosylation of proteins. Glycosylation patterns, such as the degree of galactosylation on an antibody, are critical for its therapeutic efficacy. rsc.org Research has demonstrated that modulating the concentration of manganese, along with other components like uridine (B1682114) and galactose, in CHO cell fed-batch cultures can effectively "tune" the galactosylation levels of a model therapeutic antibody without compromising cell growth or antibody titers. rsc.org Design of experiment (DoE) approaches have been successfully used to determine the optimal concentrations of these supplements to maximize desired glycosylation profiles. rsc.org

The following table summarizes the effect of manganese supplementation on antibody galactosylation in a research setting.

| Supplement Condition | Resulting Galactosylation (%) | Impact on Cell Growth and Titer |

| Basal Medium | Low (e.g., 14%) | Baseline |

| Optimized Supplement (containing manganese) | High (e.g., up to 45%) | No compromise on cell growth or antibody titers |

This table is based on findings where media components, including manganese, were assessed for their ability to modulate antibody galactosylation. rsc.org